REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](O)[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[N:7]=1)=[O:5])[CH3:2].P(Br)(Br)([Br:21])=O.CN(C)[CH:26]=[O:27].ClCCl>ClCCCl>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH:26]=[O:27])=[C:9]([Br:21])[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[N:7]=1)=[O:5])[CH3:2]
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Name
|
1-(2-chloro-phenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
plug
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark oil
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1C=O)Br)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |